(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-14-19-21-18(22-25-19)13-17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGRZVSDRKNJGP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.4 g/mol
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that the oxadiazole moiety plays a crucial role in enhancing anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
- A quantitative structure–activity relationship (QSAR) analysis identified key electronic and steric descriptors influencing its anticancer efficacy, highlighting the importance of substituents on the phenyl ring for selective receptor binding .
-
Antimicrobial Properties :
- The 1,3,4-oxadiazole derivatives exhibit notable antimicrobial activities against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .
- Specific studies have demonstrated that compounds containing the oxadiazole ring can effectively inhibit Mycobacterium bovis and other resistant strains .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be further understood through SAR studies. Key findings include:
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Efficacy :
- Antimicrobial Research :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell growth. Research has shown that derivatives of oxadiazoles can selectively target cancer cells by interfering with critical cellular processes.
Case Study: Synthesis and Evaluation
A study focused on synthesizing a series of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides demonstrated that certain derivatives exhibited notable antitumor activity. Among these, the compound (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide was highlighted for its efficacy against various cancer cell lines, showing percent growth inhibitions ranging from 51% to 86% depending on the specific cancer type tested .
Enzyme Inhibition
The sulfonamide group in the compound is known for its ability to inhibit enzymes such as carbonic anhydrase and various proteases. This property makes it a candidate for further exploration in drug design aimed at treating conditions related to enzyme dysregulation.
Enzyme Activity
Research indicates that compounds with similar structural features can act as inhibitors of histone deacetylases and serine/threonine-protein kinases, which are often overexpressed in cancerous tissues . The specific compound has been evaluated for its potential to inhibit these enzymes, contributing to its anticancer profile.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
Key Findings
The presence of the oxadiazole ring and the sulfonamide functional group appears to enhance the compound's interaction with biological targets. Variations in substituents on the benzyl and methyl groups have been shown to affect both potency and selectivity against different cancer cell lines .
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer activity |
| Sulfonamide Group | Potential enzyme inhibition |
| Benzyl Substituent | Variability in selectivity and potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
